N,N-Dimethylethylenediamine dihydrochloride
Overview
Description
N,N-Dimethylethylenediamine dihydrochloride: is an organic compound with the chemical formula C₄H₁₂N₂·2HCl. It is a derivative of N,N-Dimethylethylenediamine, which is a colorless liquid with a fishy odor. This compound is commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of N,N-Dimethylethylenediamine dihydrochloride typically begins with N,N-Dimethylethylenediamine.
Reaction with Hydrochloric Acid: The N,N-Dimethylethylenediamine is reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: In industrial settings, the production of this compound is often carried out in batch reactors. The reaction mixture is stirred and maintained at a specific temperature until the reaction is complete.
Purification: The product is then purified by crystallization or other suitable methods to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylethylenediamine dihydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can also be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Depending on the oxidizing agent, the products can include various oxidized forms of the original compound.
Reduction Products: The reduction typically yields simpler amines.
Substitution Products: The substitution reactions yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry: N,N-Dimethylethylenediamine dihydrochloride is used as a ligand to form coordination complexes with metals such as copper and nickel.
Biology and Medicine:
DNA Binding: The compound has been studied for its ability to bind to DNA, which has implications in gene regulation and therapy.
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry:
Carbon Dioxide Adsorption: this compound is used to enhance the adsorption of carbon dioxide in various industrial processes.
Intermediate in Chemical Synthesis: It is used as an intermediate in the production of other chemicals, including dyes and polymers.
Mechanism of Action
Comparison with Similar Compounds
N,N-Diethylethylenediamine: Similar to N,N-Dimethylethylenediamine dihydrochloride but with ethyl groups instead of methyl groups.
N,N-Dimethylaminopropylamine: Another related compound with an additional carbon in the chain.
Uniqueness:
Properties
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFNLTCRRYQZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192903 | |
Record name | N,N-Dimethylethylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-76-7 | |
Record name | N,N-Dimethylethylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylethylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylethylenediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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